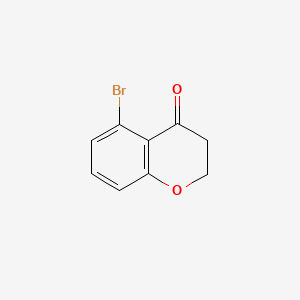

5-Bromo-4-Chromanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

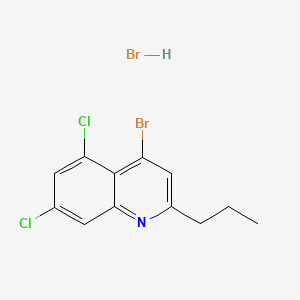

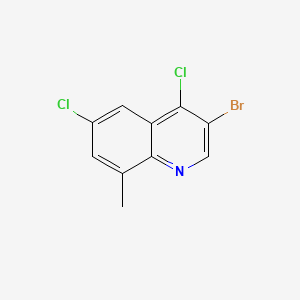

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis and reactions of 4-chromanone derivatives possessing important pharmaceutical activities .Physical And Chemical Properties Analysis

5-Bromo-4-Chromanone has a predicted boiling point of 339.4±42.0 °C and a predicted density of 1.621±0.06 g/cm3 .Scientific Research Applications

Stereochemistry and Solvolytic Behavior

- Reduction and Hydrolysis : The reduction of 3-Bromo-chromanon-(4) and 3-Bromo-2,6-dimethyl-chromanon-(4) yields specific Bromo-hydroxy-chromans, which can undergo transformations into Dihalogen-chromans and Hydroxy-chromans upon hydrolysis (Hofmann & Salbeck, 1970).

Photochemistry within Zeolites

- Altered Photochemical Reactions : Inclusion of 3-bromo-4-chromanone in NaY zeolite modifies its photochemistry, affecting the disproportionation of the α-carbonyl radical and enhancing the generation of specific cations (Jiménez, Miranda, & Tormos, 1995).

Synthetic Applications

- Synthesis of Furanones : 3,4-Dibromo-2(5H)-furanone derivatives, including those with 5-Bromo-4-Chromanone structure, are synthesized for various applications, demonstrating the compound's role as a precursor in organic synthesis (Bellina, Anselmi, Viel, Mannina, & Rossi, 2001).

Medicinal Chemistry and Drug Design

- Role in Medicinal Chemistry : Chromanone, including structures similar to this compound, serves as a significant scaffold in medicinal chemistry, facilitating the design and synthesis of novel lead compounds (Kamboj & Singh, 2021).

Chemical Synthesis and Properties

- Synthesis and Properties of Halogen-Chromenes : Studies on the synthesis and properties of Halogen-Chromenes, including this compound, reveal insights into their structural behavior and potential applications (Hofmann & Salbeck, 1971).

Quorum Sensing Inhibition

- Natural Furanone Disruption of Quorum Sensing : A specific furanone similar to this compound disrupts quorum sensing in Vibrio harveyi, indicating its potential role in microbial communication and control (Defoirdt et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

5-Bromo-4-Chromanone, also known as 5-Bromochroman-4-one, has been found to be active against certain cancer cell lines . The compound presents selectivity for isoforms IX and XII of the human carbonic anhydrase (hCA) , an enzyme that plays a crucial role in maintaining pH balance in cells and is often overexpressed in cancer cells .

Mode of Action

This interaction could potentially disrupt the pH balance within cancer cells, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with hCA. By inhibiting this enzyme, the compound could disrupt various cellular processes that depend on the maintenance of pH balance, such as nutrient transport and cellular respiration . .

Result of Action

In vitro evaluation has shown that this compound is active against breast (MCF-7) and lung (A-549) cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth and proliferation . .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam . These precautions suggest that the compound’s stability and efficacy could be affected by its physical environment .

properties

IUPAC Name |

5-bromo-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWQBLPTSSWLPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670469 |

Source

|

| Record name | 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199782-67-6 |

Source

|

| Record name | 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B598135.png)

![2,4-dichloro-8H-pyrido[2,1-f][1,2,4]triazine](/img/structure/B598142.png)

![trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598145.png)

![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)